molecular formula C17H20FNO B214766 N-(2-adamantyl)-3-fluorobenzamide

N-(2-adamantyl)-3-fluorobenzamide

Cat. No.: B214766
M. Wt: 273.34 g/mol
InChI Key: XHXWLJHLRXZLFN-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-3-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzene ring and an adamantyl group attached to the amide nitrogen. Adamantane, a diamondoid hydrocarbon, imparts rigidity and lipophilicity, while the fluorine atom enhances electronic properties and metabolic stability.

Properties

Molecular Formula

C17H20FNO

Molecular Weight

273.34 g/mol

IUPAC Name

N-(2-adamantyl)-3-fluorobenzamide

InChI

InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20)

InChI Key

XHXWLJHLRXZLFN-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Features Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-adamantyl)-3-fluorobenzamide 3-Fluorobenzamide + 2-adamantyl ~301.3 (estimated) Rigid, lipophilic, potential bioactivity -
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide 3-Fluorobenzamide + thiourea moiety - Bidentate ligand for metal complexation
N-(3-ethynylphenyl)-3-fluorobenzamide 3-Fluorobenzamide + ethynylphenyl - Polymorphism-dependent mechanical properties (hardness: 0.3–1.1 GPa)
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide Dual fluorine + pyridyl group - Structural studies in fluoro-benzamide series
N-(2-ethylsulfonylamino-5-trifluoromethyl-3-pyridyl)-3-fluorobenzamide 3-Fluorobenzamide + sulfonamidopyridyl - Liver disease therapeutics

Key Observations:

  • Thiourea derivatives () exhibit ligand capabilities due to their bidentate nature, unlike the adamantyl variant.
  • Polymorphism in N-(3-ethynylphenyl)-3-fluorobenzamide leads to variable mechanical properties (e.g., elastic modulus: 5–15 GPa), suggesting substituents influence crystal packing .

Crystallography and Polymorphism

  • Polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide (Forms I–III) exhibit distinct mechanical properties due to hydrogen-bonding variations .
  • Thiourea derivatives () adopt cis configurations to act as ligands, a feature absent in adamantyl variants .

Preparation Methods

Optimization of Coupling Agents

A comparative study of coupling systems revealed the following performance:

Coupling SystemSolventYieldPurity (HPLC)
EDC/HOBt/DIPEADMF72%95%
EDC/DMAPTHF65%89%
DCC/HOBtDCM68%91%

Critical Analysis :

  • EDC/HOBt in dimethylformamide (DMF) achieves the highest yield due to improved solubility of the carboxylic acid.

  • Side products, such as N-acylurea derivatives, are minimized when HOBt is used as an additive.

Multi-Step Synthesis from Fluorinated Intermediates

An alternative route involves synthesizing 3-fluoro-1-aminoadamantane hydrochloride first, followed by benzoylation. This method is advantageous when adamantane fluorination is required.

Stepwise Procedure

  • Fluorination : Reaction of 1-aminoadamantane with Selectfluor® in acetonitrile yields 3-fluoro-1-aminoadamantane hydrochloride (62% yield).

  • Benzoylation : The fluorinated amine reacts with 3-fluorobenzoyl chloride in the presence of TEA (78% yield).

Advantages :

  • Enables incorporation of fluorine at specific adamantane positions.

  • Avoids handling unstable acyl chlorides in the final step.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance carbodiimide-mediated couplings, while non-polar solvents favor direct acyl chloride reactions. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the adamantyl group.

Solvent Screening Data

SolventDielectric ConstantYield (Direct Coupling)Yield (EDC/HOBt)
DCM8.9385%68%
DMF36.7N/A72%
THF7.5271%65%

Industrial Scale-Up Considerations

Large-scale production requires optimizing cost, safety, and waste management. Continuous flow systems have been proposed for direct amide coupling, achieving 89% yield with a residence time of 30 minutes. Key parameters include:

  • Pressure : 1.5 bar to prevent solvent evaporation.

  • Mixing Efficiency : Turbulent flow regimes reduce side reactions.

Characterization and Quality Control

Synthetic batches are validated using:

  • 1H NMR : Adamantane protons appear as multiplets at δ 1.5–2.1 ppm, while aromatic protons resonate at δ 7.2–8.1 ppm.

  • HPLC : Purity >98% is achievable with silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(2-adamantyl)-3-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of adamantyl-containing benzamides often involves coupling adamantylamine derivatives with fluorinated benzoyl chlorides. Key steps include:

  • Amide Bond Formation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen to minimize hydrolysis .
  • Adamantane Functionalization : Hydrogen abstraction or acetyl transfer mechanisms (e.g., using triplet biacetyl) can influence regioselectivity in adamantane derivatives, favoring 1- or 2-substitution based on steric effects .
  • Yield Optimization : Temperature control (0–25°C) and catalytic bases (e.g., DMAP) improve efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, fluorine-induced deshielding in 19F^{19}F-NMR distinguishes ortho/meta/para positions in the benzamide moiety .
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement. Key parameters include high-resolution data (<1.0 Å) and twin refinement for non-merohedral twinning. SHELXPRO can assist in validating hydrogen bonding and torsional angles .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while IR spectroscopy identifies carbonyl (1660–1680 cm1 ^{-1}) and amine (3300–3500 cm1 ^{-1}) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or regioselectivity during synthesis?

  • Methodological Answer :

  • Mechanistic Probes : Use radical trapping agents (e.g., TEMPO) to identify intermediates in adamantane functionalization. For example, 2-adamantyl radicals show lower acetyl transfer efficiency (kT/kab=0.46k_{T}/k_{ab} = 0.46) due to steric hindrance, leading to mixed products .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize regioselectivity. Compare computed vs. experimental 1H^1H-NMR shifts for validation .

Q. What advanced crystallographic strategies address challenges in structural determination?

  • Methodological Answer :

  • Enantiomorph-Polarity Analysis : Use Flack’s xx-parameter (via SHELXL) to distinguish centrosymmetric vs. chiral structures. This avoids false positives from Rogers’ η\eta parameter in near-symmetric systems .
  • High-Throughput Phasing : Combine SHELXD (for experimental phasing) and SHELXE (density modification) to resolve disordered adamantyl groups in low-resolution datasets .

Q. How should biological activity data be analyzed to differentiate target-specific effects from off-target interactions?

  • Methodological Answer :

  • Dose-Response Profiling : Use IC50_{50} curves in enzyme assays (e.g., kinase panels) to assess selectivity. For fluorobenzamide derivatives, compare activity against wild-type vs. mutant receptors to identify binding motifs .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adamantyl groups often enhance metabolic resistance due to steric shielding .

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